Ginsenoside Rc
説明
ギンセノサイドRcは、伝統的な中国医学で広く用いられている植物である、オタネニンジン(Panax ginseng)の根に自然に存在する化合物です。 ギンセノサイドRcは、抗炎症、抗酸化、抗アポトーシス効果など、さまざまな薬理作用で知られています .
作用機序
ギンセノサイドRcは、複数の分子標的および経路を通じてその効果を発揮します:
抗酸化活性: 活性酸素種を消去し、ミトコンドリア機能を強化することにより、酸化ストレスを軽減します.
抗炎症活性: ギンセノサイドRcは、炎症性サイトカインとメディエーターの発現を阻害します.
アポトーシス調節: Bcl-2やCaspase-3などのタンパク質の発現に影響を与えることにより、アポトーシス経路を調節します.
分子標的: 主な分子標的には、ペルオキシソーム増殖剤活性化受容体γ共役活性化因子1α(PGC-1α)とWnt/β-カテニンシグナル伝達経路が含まれます
6. 類似化合物の比較
ギンセノサイドRcは、それぞれユニークな特性を持つ、より大きなギンセノサイドファミリーの一部です:
ギンセノサイドRb1: 神経保護および抗糖尿病作用で知られています。
ギンセノサイドRg3: 強力な抗癌作用を示します。
ギンセノサイドRh2: 強力な抗炎症および抗腫瘍作用があります.
ギンセノサイドRcの独自性: ギンセノサイドRcは、糖部分の特定の組み合わせと、複数の生理学的経路を調節する能力によりユニークであり、研究と治療の両方の用途において汎用性の高い化合物です .
参考文献
生化学分析
Biochemical Properties
Ginsenoside Rc is a protopanaxadiol-type saponin extracted from various parts of the Panax ginseng plant . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with and change the properties of cell membranes . It has also been shown to be a partial agonist of steroid hormone receptors .
Cellular Effects
This compound has been found to have various effects on different types of cells and cellular processes. For instance, it has been shown to alleviate oxidative stress-induced muscle atrophy via improvement of mitochondrial biogenesis . It also promotes UB/OC-2 cell survival and cell cycle progression . Furthermore, this compound has been shown to alleviate myocardial ischemic damage through its antioxidant and anti-inflammatory actions .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, it has been shown to improve renal fibrosis and kidney function through the regulation of autophagy . It also promotes bone formation in ovariectomy-induced osteoporosis in vivo and promotes osteogenic differentiation in vitro via the Wnt/β-catenin signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have various effects over time. For example, it has been shown to significantly alleviate hydrogen peroxide (H2O2)-induced cytotoxicity, intracellular reactive oxygen species, and mitochondrial superoxide production, restore PGC-1α promoter activity, and increase ATP synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in murine models with unilateral ureteral obstruction (UUO) and aristolochic acid nephropathy (AAN), treatment with this compound significantly improved renal function and reduced the upregulation of autophagy and profibrotic markers .
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it has been shown to regulate the immune system through activation of immune cells, cytokines, and signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK .
準備方法
合成経路と反応条件: ギンセノサイドRcは、生体変換プロセスを通じて合成することができます。 ある方法では、エステヤ・ベルミコラ由来のβ-グルコシダーゼを使用して、Rb2などの主要なギンセノサイドをギンセノサイドRcに変換します . 生体変換条件には、通常、26°Cの温度、pH5.5、7日間の変換時間が含まれます .
工業生産方法: ギンセノサイドRcの工業生産には、オタネニンジンの根からの抽出と精製が頻繁に用いられます。 このプロセスには、溶媒抽出、カラムクロマトグラフィー、結晶化などの工程が含まれており、化合物を単離および精製します .
化学反応の分析
反応の種類: ギンセノサイドRcは、加水分解、脱水、糖化など、さまざまな化学反応を起こします。 これらの反応は、他の生物活性ギンセノサイドへの変換に不可欠です .
一般的な試薬と条件:
加水分解: ギンセノサイドRcの加水分解には、酸性条件が一般的に使用され、糖部分の除去につながります。
脱水: 脱水反応は、通常、酸性条件下で起こり、二重結合の形成につながります。
形成される主な生成物: ギンセノサイドRcの化学反応から生成される主な生成物には、ギンセノサイドRg3、ギンセノサイドRh2、化合物Kなどの他のギンセノサイドが含まれます .
4. 科学研究への応用
ギンセノサイドRcは、幅広い科学研究の応用範囲を持っています:
科学的研究の応用
Ginsenoside Rc has a wide range of scientific research applications:
類似化合物との比較
Ginsenoside Rc is part of a larger family of ginsenosides, each with unique properties:
Ginsenoside Rb1: Known for its neuroprotective and anti-diabetic effects.
Ginsenoside Rg3: Exhibits strong anti-cancer properties.
Ginsenoside Rh2: Has potent anti-inflammatory and anti-tumor activities.
Uniqueness of this compound: this compound is unique due to its specific combination of sugar moieties and its ability to modulate multiple physiological pathways, making it a versatile compound in both research and therapeutic applications .
References
特性
IUPAC Name |
2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-68-45-41(65)36(60)28(21-56)69-45)24-11-16-52(7)33(24)25(57)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)35(59)27(20-55)71-48)74-46-42(66)38(62)34(58)26(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPEKQWFDWQLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H90O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rc | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
11021-14-0 | |
Record name | Ginsenoside Rc | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20-[(6-O-α-L-arabinofuranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ginsenoside Rc | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 - 201 °C | |
Record name | Ginsenoside Rc | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。